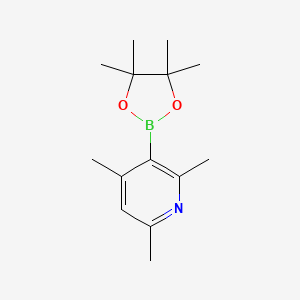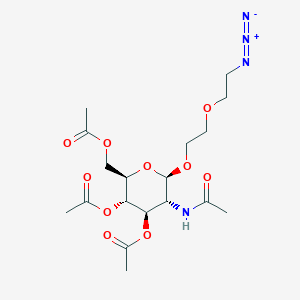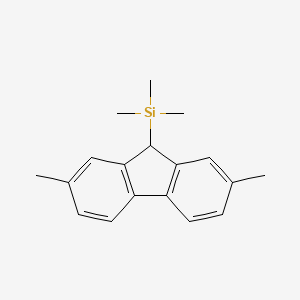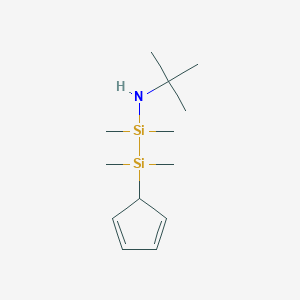
9-(Allyldiethylsilyl)fluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(Allyldiethylsilyl)fluorene is an organosilicon compound that features a fluorene core substituted with an allyldiethylsilyl group at the 9-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Allyldiethylsilyl)fluorene typically involves the reaction of fluorene with allyldiethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
9-(Allyldiethylsilyl)fluorene can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products
Oxidation: Epoxides or alcohols.
Reduction: Alkanes.
Substitution: Various substituted fluorenes depending on the nucleophile used.
科学的研究の応用
9-(Allyldiethylsilyl)fluorene has several applications in scientific research:
Organic Electronics: It can be used as a building block for the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Materials Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic and optical properties.
Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: While specific applications in biology and medicine are less documented, the compound’s potential for functionalization makes it a candidate for drug development and other biomedical applications.
作用機序
The mechanism by which 9-(Allyldiethylsilyl)fluorene exerts its effects depends on the specific application. In organic electronics, the compound’s ability to transport charge and its electronic properties are crucial. The allyldiethylsilyl group can influence the compound’s solubility and processability, making it easier to incorporate into various devices. The fluorene core provides a rigid, planar structure that facilitates efficient charge transport.
類似化合物との比較
Similar Compounds
9-Silafluorene: Similar in structure but with a silicon atom directly bonded to the fluorene core.
9-Germafluorene: Contains a germanium atom instead of silicon.
9-(Phenylethynyl)fluorene: Features a phenylethynyl group at the 9-position.
Uniqueness
9-(Allyldiethylsilyl)fluorene is unique due to the presence of the allyldiethylsilyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific solubility and processability characteristics are required.
特性
IUPAC Name |
diethyl-(9H-fluoren-9-yl)-prop-2-enylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Si/c1-4-15-21(5-2,6-3)20-18-13-9-7-11-16(18)17-12-8-10-14-19(17)20/h4,7-14,20H,1,5-6,15H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAIXJGXTSFPGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC=C)C1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(Diethylsilylene)-bis(fluoren-9-yl)]zirconium(IV) dichloride](/img/structure/B6310118.png)




![1,2-Bis[bis(fluoren-9-yl)methylsilyl]ethane](/img/structure/B6310160.png)



